molecular formula C11H24O2 B1614642 1,1-Diethoxyheptane CAS No. 688-82-4

1,1-Diethoxyheptane

Cat. No.: B1614642
CAS No.: 688-82-4
M. Wt: 188.31 g/mol
InChI Key: UGOCNHASEZIJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethoxyheptane, also known as Heptanal diethyl acetal or Heptaldehyde diethyl acetal, is a chemical compound with the molecular formula C11H24O2 . It has a molecular weight of 188.3071 .


Molecular Structure Analysis

The molecular structure of this compound consists of a heptane backbone with two ethoxy groups attached to one of the terminal carbons .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 188.3071 . Other physical and chemical properties such as boiling point, density, and refractive index are not explicitly mentioned in the available resources.

Scientific Research Applications

Safety Assessment and Environmental Impact

1,1-Diethoxyheptane has been thoroughly evaluated for various toxicological endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, and local respiratory toxicity. It is found to be non-genotoxic and not a concern for skin sensitization. Environmental assessments show that it is not a persistent, bioaccumulative, and toxic (PBT) substance according to the International Fragrance Association (IFRA) Environmental Standards. Its use is supported under current conditions, indicating its safety in various applications (Api et al., 2018).

Application in Diesel Engine Emission Reduction

This compound, produced from bio-ethanol through an acid-catalyzed process, has been evaluated as an oxygenated additive for diesel engines. The additive shows a significant reduction in exhaust smoke, although it has a minimal effect on gaseous pollutant emissions (HC, CO, NOx). It suggests a potential application for improving environmental sustainability in automotive industries (Frusteri et al., 2007).

Synthesis and Chemical Properties

Studies have explored the synthesis of this compound in continuous flow reactors, which is vital for industrial-scale production. The synthesis process involves catalyst deactivation considerations and the impact of feed purity and solvent addition, providing insights into improving production efficiency and yield (Gómez et al., 2004).

Biofuel Potential

Research on the pyrolysis chemistry of 1,1-diethoxybutane, a related compound, indicates that this compound could also be a promising next-generation biofuel. Its study in a flow reactor revealed various oxygenated and hydrocarbon products, helping understand its potential as a sustainable energy source (Zeng et al., 2019).

Safety and Hazards

1,1-Diethoxyheptane was evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety . Data from the read-across analog octanal dimethyl acetal (CAS # 10022-28-3) show that this compound is not expected to be genotoxic . Based on the application of the non-reactive DST, this compound does not present a concern for skin sensitization .

Biochemical Analysis

Biochemical Properties

1,1-Diethoxyheptane plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids . This interaction is crucial as it influences the metabolic pathways involving aldehydes. Additionally, this compound can form adducts with proteins, potentially altering their function and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites . This interaction can lead to changes in enzyme activity, affecting various metabolic pathways. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to affect cellular function, leading to alterations in cell growth and viability. In vitro studies have demonstrated that prolonged exposure can result in oxidative stress and DNA damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to significant changes in metabolic activity and organ function. Toxicity studies have shown that high doses of this compound can cause oxidative stress and inflammation in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to aldehyde metabolism . It interacts with enzymes such as aldehyde dehydrogenase and alcohol dehydrogenase, influencing the conversion of aldehydes to carboxylic acids and alcohols. These interactions can affect metabolic flux and alter the levels of various metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound is known to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biochemical effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its subcellular localization. For example, in the mitochondria, this compound can affect oxidative phosphorylation and energy production. Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its biochemical interactions and effects.

Properties

IUPAC Name

1,1-diethoxyheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOCNHASEZIJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060996
Record name Heptane, 1,1-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688-82-4
Record name 1,1-Diethoxyheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 1,1-diethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 1,1-diethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptane, 1,1-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxyheptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Diethoxyheptane
Reactant of Route 2
Reactant of Route 2
1,1-Diethoxyheptane
Reactant of Route 3
Reactant of Route 3
1,1-Diethoxyheptane
Reactant of Route 4
Reactant of Route 4
1,1-Diethoxyheptane
Reactant of Route 5
Reactant of Route 5
1,1-Diethoxyheptane
Reactant of Route 6
Reactant of Route 6
1,1-Diethoxyheptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.